![molecular formula C27H20N2OS B2488312 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide CAS No. 313528-98-2](/img/structure/B2488312.png)
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide
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Description
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide, also known as MN-64, is a chemical compound that has been of interest in scientific research due to its potential applications in the field of medicine. MN-64 is a thiazole-based compound that has been shown to have promising results in various studies.
Scientific Research Applications
Antimycobacterial Activity
This compound has shown significant antimycobacterial activity. It has been found to be effective against Mycobacterium avium subsp. paratuberculosis . Some of the compounds in this series have shown two-fold higher activity than rifampicin and three-fold higher activity than ciprofloxacin .
Cytotoxicity
The compound has been tested for its cytotoxicity using the human monocytic leukemia THP-1 cell line . The most effective antimycobacterial compounds demonstrated insignificant toxicity against this cell line .
Inhibition of Photosynthetic Electron Transport
The compound has been found to inhibit photosynthetic electron transport (PET) in isolated spinach (Spinacia oleracea L.) chloroplasts . The PET-inhibiting activity expressed by IC50 value of the most active compound N - [4- (trifluoromethyl)phenyl]naphthalene-1-carboxamide was 59 μmol/L .
Antibacterial Activity
The compound has shown high biological activity against Staphylococcus aureus as well as methicillin-resistant strains . For instance, 3-Hydroxy- N - (2-methoxyphenyl)naphthalene-2-carboxamide showed high biological activity (MIC = 55.0 µmol/L) against S. aureus .
Activity Against Mycobacterial Species
The compound has shown higher activity against M. marinum and M. kansasii than the standard isoniazid . For example, N - (2-Fluorophenyl)-3-hydroxynaphthalene-2-carboxamide showed higher activity (MIC = 28.4 µmol/L) against M. marinum than the standard isoniazid .
properties
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2OS/c1-18-14-16-20(17-15-18)24-25(21-9-3-2-4-10-21)31-27(28-24)29-26(30)23-13-7-11-19-8-5-6-12-22(19)23/h2-17H,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMXQMMCTLCBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
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